molecular formula C12H15NO B3285072 4-(Neopentyloxy)benzonitrile CAS No. 79615-68-2

4-(Neopentyloxy)benzonitrile

Cat. No.: B3285072
CAS No.: 79615-68-2
M. Wt: 189.25 g/mol
InChI Key: RXXOENDDQRSENJ-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)benzonitrile is a benzonitrile derivative featuring a neopentyloxy (2,2-dimethylpropoxy) substituent at the para position of the benzene ring. The neopentyl group introduces steric bulk and hydrophobicity, which can influence solubility, reactivity, and intermolecular interactions. These derivatives often serve as intermediates in drug synthesis, enzyme inhibitors, or components in nonlinear optical materials .

Properties

IUPAC Name

4-(2,2-dimethylpropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXOENDDQRSENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Neopentyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-(Neopentyloxy)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Neopentyloxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents on the benzonitrile core significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Key Properties/Applications Reference
4-[2-(3-chlorophenyl)ethenyl]benzonitrile (1c) 3-Chlorophenyl, triazole High cytotoxicity (MCF-7, MDA-MB-231)
4-[2-(4-methoxyphenyl)ethenyl]benzonitrile (1h) 4-Methoxyphenyl, triazole Cytotoxicity (T47D cell line)
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole, ethynyl Nonlinear optical (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹)
4-(4-bromo-1-methylimidazol-5-yl)benzonitrile (20b–25b) Bromoimidazole NSD2-PWWP1 inhibitors
4-Hydroxydihydrocinnamaldehyde derivatives Hydroxy, trifluoromethyl Estrogen-related receptor alpha ligands

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance cytotoxicity and enzyme inhibition by improving binding affinity to hydrophobic pockets .
  • Electron-donating groups (e.g., methoxy, dimethylamino) increase solubility and modulate optical properties .
  • Bulkier substituents (e.g., neopentyloxy) may reduce metabolic degradation but could hinder target binding due to steric effects.
Cytotoxicity and Enzyme Inhibition
  • Triazole-linked benzonitriles (e.g., 1c, 1h) exhibit potent anticancer activity, with IC₅₀ values comparable to etoposide in breast cancer cell lines .
  • NSD2-PWWP1 inhibitors (e.g., compounds 20b–25b) demonstrate selective binding via bromoimidazole substituents, highlighting the role of halogen interactions in enzyme inhibition .
  • 4-(Methylsulfonyl)benzonitrile (analogous to ) is used in agrochemicals, emphasizing sulfonyl groups' role in stabilizing molecular interactions .
Fluorescence and Optical Properties
  • Quinolin-2-one derivatives (e.g., Q-B1–Q-B6) show tunable fluorescence based on substituents (e.g., trifluoromethyl, methylsulfonyl), making them viable sensors .
  • Dibenzylideneacetone derivatives outperform chalcones and oxazoles in nonlinear optical applications, with βHRS values up to 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ .

Physicochemical Properties

Property 4-(Neopentyloxy)benzonitrile (Inferred) 4-Methoxy Analog 4-Bromoimidazole Analog
Solubility Low (hydrophobic neopentyl) Moderate (polar methoxy) Low (bromo, imidazole)
Thermal Stability High (steric protection) Moderate High
Reactivity Steric hindrance slows reactions Electrophilic substitution favored Suzuki coupling feasible

Biological Activity

4-(Neopentyloxy)benzonitrile, with the chemical formula C14H17NO, is a synthetic organic compound known for its potential biological activities. The compound's structure features a benzonitrile moiety substituted with a neopentyloxy group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and applications.

  • Molecular Formula : C14H17NO
  • CAS Number : 79615-68-2
  • Molecular Weight : 229.29 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could bind to receptors, affecting signal transduction pathways that regulate physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.

Research Findings and Case Studies

  • Antimicrobial Studies
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assays
    • In vitro cytotoxicity assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). Results revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.
  • Mechanistic Insights
    • Further investigation into the mechanism revealed that the compound may induce oxidative stress in cancer cells, leading to cell death. This finding highlights the need for more detailed studies on its action pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialGram-positive bacteriaSignificant inhibition
AntimicrobialGram-negative bacteriaModerate inhibition
CytotoxicityHeLa cellsInduced apoptosis
CytotoxicityMCF-7 cellsDose-dependent cell death

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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